molecular formula C25H22N4O4S B12211064 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12211064
M. Wt: 474.5 g/mol
InChI Key: HWXXWHMYARZFTC-UHFFFAOYSA-N
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Description

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as sulfonation, amide formation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[ethyl(phenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[ethyl(phenyl)sulfamoyl]phenyl}benzamide

Uniqueness

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C25H22N4O4S/c1-2-29(21-11-7-4-8-12-21)34(32,33)22-15-13-19(14-16-22)26-25(31)24-23(30)17-18-28(27-24)20-9-5-3-6-10-20/h3-18H,2H2,1H3,(H,26,31)

InChI Key

HWXXWHMYARZFTC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4

Origin of Product

United States

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